Chlorure de trifluorométhanesulfonyle

Vue d'ensemble

Description

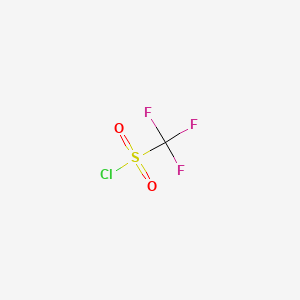

Trifluoromethanesulfonyl chloride: . It is soluble in dichloromethane, tetrahydrofuran, and dioxane. This compound is widely used in organic synthesis due to its strong electron-withdrawing properties and its ability to act as a leaving group in nucleophilic substitution reactions.

Synthetic Routes and Reaction Conditions:

Chlorination of Trifluoromethanesulfonic Acid: One common method involves the chlorination of trifluoromethanesulfonic acid.

Chlorination of Sodium Triflate: Another method is the chlorination of sodium triflate.

Oxidation of Trifluoromethanesulfonyl Chloride: Trifluoromethanesulfonyl chloride can also be prepared by oxidizing trifluoromethanesulfinyl chloride.

Industrial Production Methods: The industrial production of trifluoromethanesulfonyl chloride typically involves large-scale chlorination reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

Nucleophilic Substitution: Trifluoromethanesulfonyl chloride reacts with oxygen nucleophiles to form triflate derivatives.

Amination: It reacts with nitrogen nucleophiles to form trifluoromethanesulfonamides (triflamides).

Sulfonylation: It can introduce the trifluoromethylsulfonyl group into various substrates.

Chlorination: It is used as an electrophilic chlorinating agent.

Common Reagents and Conditions:

Oxygen Nucleophiles: Water, alcohols, phenols.

Nitrogen Nucleophiles: Amines, ammonia.

Conditions: Typically, reactions are carried out in solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.

Major Products Formed:

Triflate Derivatives: Used in metal-catalyzed coupling reactions.

Triflamides: Used in pharmaceuticals and agrochemicals.

Chlorinated Compounds: Used in further synthetic transformations.

Chemistry:

Trifluoromethylation: Used to introduce trifluoromethyl groups into organic compounds, enhancing their stability and biological activity.

Catalysis: Employed as a catalyst or additive in various organic reactions.

Biology:

Pharmaceuticals: Trifluoromethanesulfonyl chloride is used in the synthesis of drugs that contain trifluoromethyl groups, which can improve their pharmacokinetic properties.

Medicine:

Drug Development: It is used in the synthesis of active pharmaceutical ingredients (APIs) that require trifluoromethyl groups for enhanced efficacy.

Industry:

Agrochemicals: Used in the production of herbicides and pesticides that contain trifluoromethyl groups.

Specialty Materials: Employed in the synthesis of materials with specific physical and chemical properties.

Molecular Targets and Pathways:

Electrophilic Chlorination: Trifluoromethanesulfonyl chloride acts as an electrophile, reacting with nucleophiles to form chlorinated products.

Trifluoromethylation: The trifluoromethyl group is introduced into organic molecules, affecting their reactivity and stability.

Mechanism:

Nucleophilic Substitution: The triflyl group (CF3SO2) acts as a good leaving group, facilitating nucleophilic substitution reactions.

Electrophilic Chlorination: The chlorine atom in trifluoromethanesulfonyl chloride is highly electrophilic, reacting with nucleophiles to form chlorinated products.

Applications De Recherche Scientifique

Synthèse Pharmaceutique

Trifluorométhylation des produits pharmaceutiques : CF3SO2Cl est utilisé comme agent de trifluorométhylation pour introduire le groupe trifluorométhyle (-CF3) dans les molécules pharmaceutiques . Cette modification peut améliorer l'activité biologique et la stabilité métabolique des médicaments. Par exemple, il est utilisé dans la fluoroalkylation des hétérocycles, qui sont des structures fondamentales dans de nombreux composés médicamenteux .

Science des Matériaux

Modification de surface : En science des matériaux, CF3SO2Cl est utilisé pour modifier les propriétés de surface des matériaux. Il peut introduire des groupes fonctionnels fluorés sur les surfaces, modifiant ainsi leur hydrophobicité et leur résistance chimique .

Synthèse Chimique

Réactions de sulfonation et de chloration : CF3SO2Cl sert d'agent sulfonant pour les alcools et d'agent chlorant pour les carbanions en synthèse organique . Ces réactions sont cruciales pour construire des molécules complexes avec des groupes fonctionnels spécifiques.

Science de l'Environnement

Études de dégradation : Bien que les applications directes en science de l'environnement ne soient pas largement documentées, le rôle de CF3SO2Cl dans la dégradation des polluants environnementaux est un domaine d'intérêt. Sa réactivité pourrait être exploitée pour étudier les voies de dégradation des composés organiques dans l'environnement .

Chimie Analytique

Agent de dérivatisation : En chimie analytique, CF3SO2Cl est utilisé pour dériver des composés en vue de l'analyse. Il peut aider à la détection et à la quantification de diverses substances en améliorant leur volatilité ou leur détectabilité dans des instruments comme la GC-MS .

Applications Industrielles

Agent de fluoration : Sur le plan industriel, CF3SO2Cl est utilisé pour introduire des groupes contenant du fluor dans différents substrats, ce qui est bénéfique pour créer des composés présentant des propriétés souhaitées telles qu'une stabilité thermique accrue ou une réactivité unique .

Mécanisme D'action

Target of Action

Trifluoromethanesulfonyl chloride is primarily used as a trifluoromethylating agent, targeting heterocycles, arenes, and heteroarenes . It is also used as a sulfonating agent for alcohols and a chlorinating agent for carbanions .

Mode of Action

The mode of action of Trifluoromethanesulfonyl chloride involves the formation of a CF3· radical, along with SO2 and a chloride ion . This is achieved through the photoexcitation of an organophotocatalyst, followed by a single-electron transfer (SET) from the catalyst to Trifluoromethanesulfonyl chloride .

Biochemical Pathways

Trifluoromethanesulfonyl chloride affects the biochemical pathways by introducing a trifluoromethyl group into organic compounds . This modification can be useful in pharmaceutical chemistry to tune the properties of a drug candidate .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a boiling point of 29-32 °c . These properties may influence its bioavailability.

Result of Action

The result of Trifluoromethanesulfonyl chloride’s action is the formation of trifluoromethylated, sulfonated, or chlorinated compounds . These modified compounds can have enhanced properties, such as increased lipophilicity, which can be beneficial in pharmaceutical applications .

Action Environment

The action of Trifluoromethanesulfonyl chloride can be influenced by environmental factors. For instance, the reactions involving this compound are typically performed under a nitrogen atmosphere at room temperature . Additionally, the compound is sensitive to moisture and can hydrolyze in the presence of water .

Analyse Biochimique

Biochemical Properties

Trifluoromethanesulfonyl chloride is known to act as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It can also serve as a sulfonating agent for alcohols and a chlorinating agent for carbanions . The exact biomolecules it interacts with and the nature of these interactions are subject to the specific biochemical reaction being studied.

Cellular Effects

The effects of Trifluoromethanesulfonyl chloride on cells and cellular processes are largely dependent on the specific context of its use. As a trifluoromethylating, sulfonating, and chlorinating agent, it can influence cell function by modifying the chemical structure of various biomolecules within the cell . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would need to be determined through further experimental studies.

Molecular Mechanism

The molecular mechanism of action of Trifluoromethanesulfonyl chloride involves its ability to donate a trifluoromethyl group, a sulfonyl group, or a chloride ion to other molecules . This can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the structure and function of various biomolecules.

Metabolic Pathways

The involvement of Trifluoromethanesulfonyl chloride in metabolic pathways is largely dependent on its role as a trifluoromethylating, sulfonating, and chlorinating agent It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels

Comparaison Avec Des Composés Similaires

Trifluoromethanesulfonic Acid (CF3SO3H): A related compound that is used in similar reactions but is less reactive than trifluoromethanesulfonyl chloride.

Sodium Triflate (CF3SO3Na): Another related compound used in trifluoromethylation reactions.

Uniqueness:

Higher Reactivity: Trifluoromethanesulfonyl chloride is more reactive than its related compounds, making it more suitable for certain synthetic applications.

Versatility: It can be used in a wider range of reactions, including chlorination and sulfonylation.

Propriétés

IUPAC Name |

trifluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCWBWNLSTIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

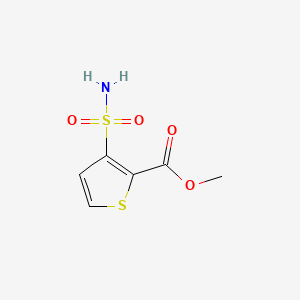

C(F)(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194943 | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; Boiling point = 29-32 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

535.6 [mmHg] | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

421-83-0 | |

| Record name | Trifluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for TfCl?

A1: Trifluoromethanesulfonyl chloride is represented by the molecular formula CF3SO2Cl. It has a molecular weight of 168.52 g/mol. Spectroscopically, the presence of the trifluoromethyl group is readily identified by 19F NMR. []

Q2: How does TfCl react with alcohols?

A2: TfCl reacts readily with alcohols to form trifluoromethanesulfonates (triflates). These triflates are excellent leaving groups, facilitating various substitution reactions. [, ] For example, in the synthesis of iso-oxapenams, TfCl is used to convert N-substituted-4-hydroxymethylazetidinones to their corresponding triflates. These triflates then undergo intramolecular cyclization to yield the desired iso-oxapenams. []

Q3: Can TfCl act as a chlorinating agent?

A3: Yes, TfCl can function as a mild chlorinating agent. While it primarily acts as a sulfonating agent with active hydrogen-containing compounds, it can also participate in chlorination reactions. [, ] For instance, TfCl has been used to achieve selective benzyl C–H chlorination in alkylbenzenes under mild conditions. []

Q4: What are some other notable reactions of TfCl?

A4: TfCl is involved in diverse synthetic transformations, including:

- Trifluoromethylthiolation: TfCl can serve as an electrophilic SCF3 source for the direct trifluoromethylthiolation of various heterocycles, enamines, and enoxysilanes in the presence of a reducing agent like triphenylphosphine. [, , ]

- Desulfitative Cross-Coupling Reactions: Arenesulfonyl chlorides, including TfCl, can participate in desulfitative Stille, Negishi, Suzuki-Miyaura, and Sonogashira-Hagihara cross-coupling reactions, offering a valuable tool for C-C bond formation. []

- Heterocycle Synthesis: TfCl plays a pivotal role in constructing heterocycles fused with β-lactams. It enables the preparation of 2,2-disubstituted tetrahydrofurans, pyrans, and pyrrolidines by reacting with dialkyl hydroxyalkylmalonates. []

Q5: What are the advantages of using TfCl in these reactions?

A5: TfCl often offers advantages such as:

- Mild reaction conditions: It avoids the need for harsh reagents or extreme temperatures, allowing for greater functional group tolerance. [, , , ]

- High reactivity: TfCl's reactivity facilitates efficient transformations, often leading to high yields of desired products. [, , , , ]

- Versatility: Its ability to participate in diverse reaction pathways makes it a valuable tool in synthetic chemistry. [, ]

Q6: Can TfCl be used in catalytic amounts for specific reactions?

A6: While TfCl is often used stoichiometrically, research indicates it can act catalytically in specific cases. For example, silica triflate, prepared from silica gel and TfCl, serves as an effective and reusable catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers. []

Q7: Has computational chemistry been applied to study TfCl reactions?

A7: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanisms involving TfCl. For instance, DFT calculations have elucidated the dynamics of benzylic α-C–H chlorination using TfCl, highlighting its regioselectivity. []

Q8: What are the stability characteristics of TfCl?

A8: TfCl is a moisture-sensitive compound, readily hydrolyzed in the presence of water. Storage under anhydrous conditions is crucial to maintain its reactivity. [, ]

Q9: What safety precautions should be taken when handling TfCl?

A9: Due to its reactivity and potential for generating corrosive byproducts (e.g., HCl, HF), TfCl should be handled with caution.

- Use appropriate personal protective equipment: This includes gloves, eye protection, and a laboratory coat to prevent contact with skin and eyes. []

- Work in a well-ventilated area: This minimizes exposure to potentially harmful vapors. []

Q10: What are some alternatives to TfCl for specific applications?

A10: Depending on the desired transformation, alternatives to TfCl include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

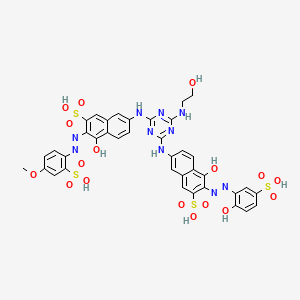

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)